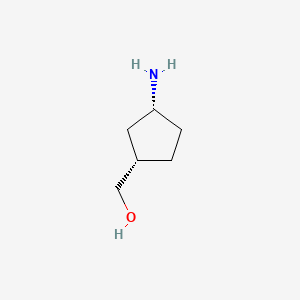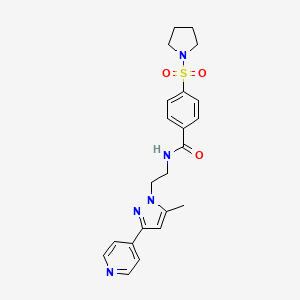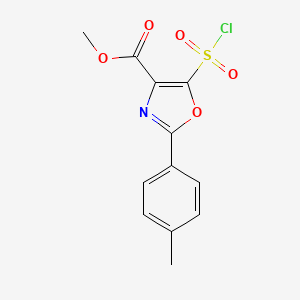
Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate: is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorosulfonyl group, a methylphenyl group, and a carboxylate ester group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with an amide under acidic or basic conditions.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride. This step requires careful control of temperature and reaction time to avoid over-chlorination.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea under mild to moderate temperatures.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol at low temperatures.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid at room temperature.
Major Products
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Applications De Recherche Scientifique
Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of advanced materials such as polymers and coatings due to its reactive functional groups.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: Employed in the synthesis of specialty chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate involves its reactive functional groups, which can interact with various biological targets:
Molecular Targets: The compound can target enzymes and proteins through covalent modification of nucleophilic residues such as cysteine and lysine.
Pathways Involved: It can inhibit enzyme activity by forming stable adducts with active site residues, thereby blocking substrate access and catalytic function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 5-(chlorosulfonyl)-2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate: Contains a chlorine atom on the phenyl ring instead of a methyl group.
Uniqueness
Methyl 5-(chlorosulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is unique due to the presence of both the chlorosulfonyl and methylphenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
Propriétés
IUPAC Name |
methyl 5-chlorosulfonyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5S/c1-7-3-5-8(6-4-7)10-14-9(11(15)18-2)12(19-10)20(13,16)17/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWMEIWGCRGACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
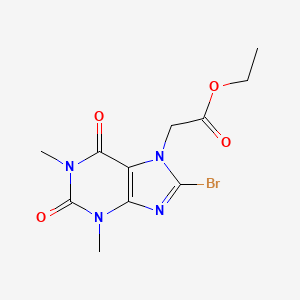

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)
![2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide](/img/structure/B2985010.png)
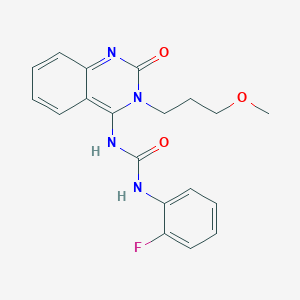
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)
![N-(4-chlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2985016.png)
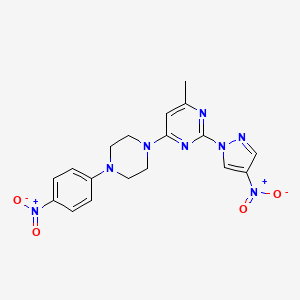
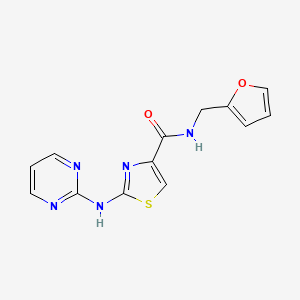
![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)
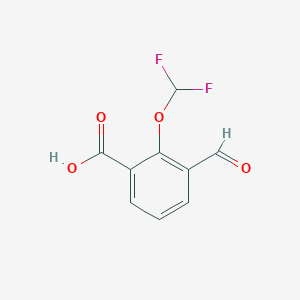
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)
